1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride
CAS No.: 37148-49-5
Cat. No.: VC21347209
Molecular Formula: C12H17Cl3N2O
Molecular Weight: 311.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 37148-49-5 |
---|---|
Molecular Formula | C12H17Cl3N2O |
Molecular Weight | 311.6 g/mol |
IUPAC Name | 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone;hydrochloride |
Standard InChI | InChI=1S/C12H16Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,16H,6,15H2,1-3H3;1H |
Standard InChI Key | VCMBTLCRANMPCO-UHFFFAOYSA-N |
SMILES | CC(C)(C)NCC(=O)C1=CC(=C(C(=C1)Cl)N)Cl.Cl |
Canonical SMILES | CC(C)(C)NCC(=O)C1=CC(=C(C(=C1)Cl)N)Cl.Cl |
Appearance | Solid |
Chemical Identity and Structure
Nomenclature and Identification
1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride is identified by its CAS number 37845-71-9. This systematic naming follows IUPAC conventions, describing the compound's structural arrangement: a phenyl ring with amino and dichloro substituents, linked to an ethanone group that connects to a tert-butylamino moiety, with the entire molecule forming a hydrochloride salt . The compound is also known by alternative chemical names including 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride, which appears in some chemical databases and literature .
Structural Characteristics
The molecular structure of this compound features several distinctive elements that contribute to its chemical behavior and potential biological activity. At its core is a phenyl ring substituted with an amino group at the 4-position and chlorine atoms at the 3 and 5 positions. This trisubstituted aromatic ring is connected to an ethanone functional group, which in turn links to a tert-butylamino group. The presence of the hydrochloride salt form affects its solubility and stability characteristics .
Physical and Chemical Properties
The compound possesses specific physicochemical properties that define its behavior in various environments and applications. Table 1 summarizes the key properties of 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride.
Table 1: Physicochemical Properties of 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₇Cl₃N₂O |
Molecular Weight | 311.63500 g/mol |
Exact Mass | 310.04100 |
PSA (Polar Surface Area) | 55.12000 |
LogP | 4.92050 |
Physical State | Solid |
Boiling Point | Not Available |
Melting Point | Not Available |
Solubility | Not Available |
The molecular formula C₁₂H₁₇Cl₃N₂O indicates the presence of 12 carbon atoms, 17 hydrogen atoms, 3 chlorine atoms (including the hydrochloride), 2 nitrogen atoms, and 1 oxygen atom . The relatively high LogP value of 4.92050 suggests significant lipophilicity, which may influence its membrane permeability and distribution in biological systems .
Synthesis and Preparation Methods
Reaction Conditions and Considerations
Structure-Activity Relationships
Structural Features Relevant to Activity
The compound contains several structural features that may contribute to potential biological activity:
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The amino group at the 4-position of the phenyl ring can participate in hydrogen bonding interactions with biological targets.
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The chlorine atoms at the 3 and 5 positions provide electron-withdrawing effects and may influence the compound's lipophilicity and binding properties.
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The tert-butylamino group offers steric bulk and potential for additional binding interactions.
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The carbonyl group in the ethanone moiety serves as a potential hydrogen bond acceptor.
These structural elements collectively determine the compound's three-dimensional conformation and its ability to interact with various biological receptors or enzymes.
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